Cas no 1597429-54-3 (3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride)

1597429-54-3 structure
Nombre del producto:3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride
Número CAS:1597429-54-3
MF:C8H7ClF2O2S
Megavatios:240.654787302017
MDL:MFCD28534977
CID:4607481
PubChem ID:84702177
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride Propiedades químicas y físicas
Nombre e identificación
-
- 3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride
-
- MDL: MFCD28534977
- Renchi: 1S/C8H7ClF2O2S/c1-8(10,11)6-3-2-4-7(5-6)14(9,12)13/h2-5H,1H3
- Clave inchi: NMHZVWQOXJYTPQ-UHFFFAOYSA-N
- Sonrisas: C1(S(Cl)(=O)=O)=CC=CC(C(F)(F)C)=C1
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-287341-0.5g |
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride |
1597429-54-3 | 95% | 0.5g |
$713.0 | 2023-09-06 | |
Enamine | EN300-287341-10.0g |
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride |
1597429-54-3 | 95% | 10g |
$3929.0 | 2023-06-03 | |
Ambeed | A1087410-1g |
3-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride |
1597429-54-3 | 95% | 1g |
$655.0 | 2023-09-03 | |
Enamine | EN300-287341-1g |
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride |
1597429-54-3 | 95% | 1g |
$914.0 | 2023-09-06 | |
Enamine | EN300-287341-0.05g |
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride |
1597429-54-3 | 95% | 0.05g |
$212.0 | 2023-09-06 | |
Enamine | EN300-287341-0.1g |
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride |
1597429-54-3 | 95% | 0.1g |
$317.0 | 2023-09-06 | |
Enamine | EN300-287341-2.5g |
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride |
1597429-54-3 | 95% | 2.5g |
$1791.0 | 2023-09-06 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01082277-1g |
3-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride |
1597429-54-3 | 95% | 1g |
¥4494.0 | 2023-03-01 | |
A2B Chem LLC | AV97482-250mg |
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride |
1597429-54-3 | 95% | 250mg |
$511.00 | 2024-04-20 | |
Enamine | EN300-287341-10g |
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride |
1597429-54-3 | 95% | 10g |
$3929.0 | 2023-09-06 |
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride Literatura relevante
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
4. Book reviews
1597429-54-3 (3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride) Productos relacionados
- 1251698-87-9(N-(4-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide)
- 1361901-09-8(6-(Aminomethyl)-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine)
- 2829279-83-4((S)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride)
- 26049-70-7(Thiazole,2-hydrazinyl-4-(4-nitrophenyl)-)
- 259793-88-9(6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxamide)
- 1782228-83-4(ST 1936 oxalate)
- 2228538-84-7(3-{1-(tert-butoxy)carbonylazetidin-3-yl}pentanedioic acid)
- 866472-60-8(1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one)
- 10202-45-6(2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine)
- 1805993-21-8(2-(Difluoromethyl)-3-hydroxy-6-iodo-4-nitropyridine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1597429-54-3)3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride

Pureza:99%
Cantidad:1g
Precio ($):590.0